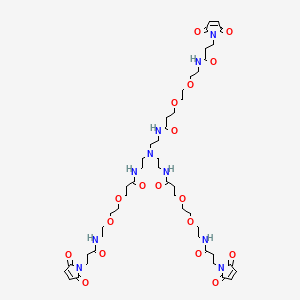

Tri(Mal-PEG2-amide)-amine

Description

Properties

Molecular Formula |

C48H72N10O18 |

|---|---|

Molecular Weight |

1077.1 g/mol |

IUPAC Name |

N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C48H72N10O18/c59-37(7-19-56-43(65)1-2-44(56)66)52-16-28-74-34-31-71-25-10-40(62)49-13-22-55(23-14-50-41(63)11-26-72-32-35-75-29-17-53-38(60)8-20-57-45(67)3-4-46(57)68)24-15-51-42(64)12-27-73-33-36-76-30-18-54-39(61)9-21-58-47(69)5-6-48(58)70/h1-6H,7-36H2,(H,49,62)(H,50,63)(H,51,64)(H,52,59)(H,53,60)(H,54,61) |

InChI Key |

FIQXEOSOGUMXAI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tri(Mal-PEG2-amide)-amine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tri(Mal-PEG2-amide)-amine: A Trivalent Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri(Mal-PEG2-amide)-amine, a trivalent polyethylene (B3416737) glycol (PEG) linker. It is designed to be a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a branched PEG derivative featuring a central amine core from which three arms extend. Each arm terminates in a maleimide (B117702) group, a reactive moiety that specifically forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[1][2][3] The short PEG2 spacers enhance the water solubility and reduce the steric hindrance of the linker, making it a versatile tool for various bioconjugation applications.[1]

The key feature of this molecule is its trivalent nature, allowing for the simultaneous attachment of up to three thiol-containing molecules to a single point of interest. This multivalent approach can be leveraged to increase the potency of drug conjugates, enhance the avidity of targeting ligands, or create complex, multi-functional biomolecular constructs.

Chemical Structure

IUPAC Name: N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide[4]

Chemical Formula: C₄₈H₇₂N₁₀O₁₈[1][4]

Molecular Weight: Approximately 1077.16 g/mol [4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various supplier technical data sheets.

| Property | Value | Source |

| Appearance | White to off-white solid | Generic |

| Molecular Formula | C₄₈H₇₂N₁₀O₁₈ | [1][4] |

| Molecular Weight | ~1077.2 g/mol | [1] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

Applications in Bioconjugation and Drug Development

The unique trivalent structure of this compound makes it a valuable linker in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and enhancing the cytotoxic payload delivered to target cells.

-

PROTACs: In the context of PROTACs, this linker can be used to conjugate a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[6][7][8] Its trivalent nature could allow for the creation of multi-specific or more potent PROTACs.

-

Multivalent Targeting: By conjugating multiple targeting ligands (e.g., peptides, small molecules), this linker can be used to create constructs with increased avidity for their target receptors, leading to improved cell-specific binding and uptake.

-

Nanoparticle Functionalization: The three maleimide groups can serve as anchor points for attaching thiol-containing molecules to the surface of nanoparticles, enabling the development of targeted drug delivery systems and imaging agents.

Experimental Protocols

The following section provides a detailed, representative protocol for the conjugation of this compound to a thiol-containing protein, such as a monoclonal antibody. This protocol is based on standard maleimide-thiol conjugation chemistry and should be optimized for specific applications.

Materials and Reagents

-

Thiol-containing protein (e.g., monoclonal antibody)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system

Step-by-Step Conjugation Procedure

Step 1: Preparation of the Thiol-Containing Protein

-

If the protein's thiol groups are present as disulfide bonds, reduction will be necessary. Prepare a 10 mM stock solution of TCEP in conjugation buffer.

-

Add the TCEP stock solution to the protein solution to a final TCEP concentration of 1-5 mM.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Remove the excess TCEP using a desalting column or buffer exchange method, exchanging the buffer with fresh, degassed conjugation buffer.

Step 2: Preparation of the this compound Solution

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

-

Vortex the solution until the linker is completely dissolved.

Step 3: Conjugation Reaction

-

Add the desired molar excess of the this compound stock solution to the prepared protein solution. A typical starting point is a 5- to 20-fold molar excess of the linker over the protein.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

Step 4: Quenching the Reaction

-

To quench any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-2 mM.

-

Incubate for an additional 15-20 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Purify the resulting conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified conjugate should be stored under appropriate conditions, typically at 4°C for short-term storage or at -80°C for long-term storage.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity. Common analytical techniques include:

-

UV-Vis Spectroscopy: To determine the protein concentration.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the distribution of species with different numbers of attached linkers.

-

Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation of the conjugate.

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) for ADCs.

Visualizing Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow of the conjugation process and the application of this compound in the formation of an Antibody-Drug Conjugate.

Caption: General workflow for protein conjugation using this compound.

Caption: Conceptual diagram of Antibody-Drug Conjugate (ADC) formation.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. Tri(Mal-PEG2-amide)-amine_新研博美 [xinyanbm.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Branched PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, characterization, and utilization of these critical components in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs).

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation, primarily for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] PEGylation, the covalent attachment of PEG chains, can enhance solubility, increase stability, and reduce the immunogenicity of biomolecules.[2][3] While linear PEG linkers have been widely used, branched or multi-arm PEG linkers are gaining prominence due to their unique architectural advantages.[4]

Branched PEG linkers consist of multiple PEG arms extending from a central core, offering a higher hydrodynamic volume and the potential for multivalent conjugation compared to their linear counterparts of similar molecular weight.[2][5] This structure provides a superior shielding effect, leading to prolonged circulation times and reduced renal clearance of the conjugated biomolecule.[2] Furthermore, the multi-arm nature of these linkers allows for the attachment of a higher payload of drug molecules, a significant advantage in the development of potent ADCs.[6][7]

Advantages of Branched PEG Linkers in Bioconjugation

The unique architecture of branched PEG linkers confers several key advantages over traditional linear linkers, making them a preferred choice for advanced bioconjugation strategies.

-

Enhanced Pharmacokinetics: The increased hydrodynamic radius of bioconjugates with branched PEG linkers leads to slower in vivo clearance and a longer circulation half-life.[2][5] This is particularly beneficial for therapeutic proteins and peptides, as it can reduce the required dosing frequency.

-

Higher Drug-to-Antibody Ratios (DARs): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules to a single conjugation site on the antibody.[6][7] This increased drug loading capacity can significantly enhance the potency of the ADC.

-

Improved Solubility and Stability: The hydrophilic nature of the multiple PEG arms can improve the solubility of hydrophobic drug payloads and protect the bioconjugate from enzymatic degradation.[2]

-

Reduced Immunogenicity: The "stealth" properties imparted by the dense PEG cloud can mask immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an immune response.[2]

Quantitative Data on the Performance of Branched PEG Linkers

The selection of a suitable linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data from comparative studies of branched versus linear PEG linkers, providing a basis for informed decision-making.

Table 1: Comparison of Pharmacokinetic Parameters of a TNF Nanobody Conjugated with Linear and Branched 40 kDa PEG [2]

| Linker Architecture | Clearance (mL/h/kg) | Half-life (t½) (h) | Mean Residence Time (MRT) (h) |

| Linear (1 x 40 kDa) | 0.25 | 45 | 55 |

| Branched (2 x 20 kDa) | 0.13 | 75 | 90 |

| Branched (4 x 10 kDa) | 0.09 | 90 | 110 |

Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive BT-474 cells [8]

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |

| Homogeneous DAR 2 | 2 | 0.35 ± 0.03 |

| "Short" Homogeneous DAR 6 | 6 | 0.68 ± 0.09 |

| "Long" Homogeneous DAR 6 | 6 | 0.074 ± 0.013 |

| Heterogeneous DAR 6 | ~5.4 | 0.071 ± 0.011 |

Table 3: Physicochemical Properties of Methotrexate-loaded Chitosan Nanoparticles with Different PEGylation [9]

| mPEG Molecular Weight (Da) | Degree of Substitution (%) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |

| 750 | 4.1 | 112.8 ± 5.3 | +35.0 ± 2.1 | 18.4 ± 0.9 |

| 2000 | 8.5 | 135.6 ± 6.1 | +25.7 ± 1.8 | 17.8 ± 1.1 |

| 5000 | 18.2 | 171.2 ± 7.5 | +7.4 ± 0.9 | 17.1 ± 1.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of multi-arm PEG linkers and their conjugation to biomolecules.

Synthesis of 4-arm PEG-Maleimide (10 kDa)[1][10]

This protocol describes a two-step synthesis of a 4-arm PEG-maleimide from a 4-arm PEG-hydroxyl precursor.

Step 1: Synthesis of 4-arm PEG-tosylate 10K

-

Dissolve 20 g of 4-arm PEG-OH (M.W.: 10,000, 2 mM) in 100 ml of dichloromethane (B109758).

-

Add 6.7 ml of triethylamine (B128534) (TEA) (48 mM, 24 equivalents) and stir for approximately 10 minutes.

-

Add a solution of 7.6 g of p-toluenesulfonyl chloride (TsCl, 40 mM, 20 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 20 hours.

-

Filter the solution and wash the filtrate twice with a saturated NH₄Cl solution.

-

Dry the organic layer over MgSO₄.

-

Remove the solvent by distillation and precipitate the product with ethyl ether.

-

Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-tosylate 10K.

Step 2: Synthesis of 4-arm PEG-amine 10K

-

Add 200 ml of ammonia (B1221849) water to 19 g of 4-arm PEG-tosylate (M.W.: 10,620, 1.79 mM).

-

Stir the reaction mixture at room temperature for 10 days.

-

Extract the reaction mixture twice with dichloromethane.

-

Combine the organic layers and dry over MgSO₄.

-

Remove the solvent and precipitate the product with ethyl ether.

-

Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-NH₂ 10K.

Step 3: Synthesis of 4-arm PEG-maleamic acid 10K

-

Dissolve 17 g of 4-arm PEG-NH₂ (M.W.: 10,000, 1.7 mM) in a mixture of 68 ml of dimethylacetamide (DMAC) and 17 ml of another suitable solvent.

-

Add 6.7 g of maleic anhydride (B1165640) (68 mM, 40 equivalents) to the solution.

-

Heat the reaction mixture and stir at 80°C for 16 hours in a Dean-Stark apparatus using toluene (B28343) as a co-solvent.

-

Cool the reaction to room temperature and precipitate the product with ethyl ether.

-

Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-maleamic acid 10K.

Step 4: Synthesis of 4-arm PEG-maleimide 10K

-

Dissolve 15 g of 4-arm PEG-maleamic acid (M.W.: 10,400, 1.44 mM) in 45 ml of dichloromethane and 1 ml of DMF.

-

At 0°C, add 2.5 ml of diisopropylethylamine (DIEA) (14.4 mM, 10 equivalents) and 2.5 ml of pentafluorophenyl trifluoroacetate (B77799) (14.4 mM, 10 equivalents).

-

Stir the reaction at 55°C for 24 hours.

-

Remove the solvent and precipitate the product with ethyl ether.

-

Dissolve the filtrate in 300 ml of dichloromethane, add 6 g of activated carbon, and stir for 5 hours.

-

Filter the mixture through a celite pad to remove the activated carbon and remove the solvent by distillation to yield the final product.

General Protocol for Thiol-Maleimide Conjugation[4][6][11]

This protocol outlines the general procedure for conjugating a thiol-containing biomolecule with a maleimide-functionalized PEG linker.

-

Preparation of the Biomolecule: Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a conjugation buffer (e.g., PBS, pH 7.0-7.5, free of thiols). Estimate the concentration of free thiol groups.

-

Preparation of the PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in the conjugation buffer (e.g., 100 mg/mL).

-

Conjugation Reaction: Add the PEG-maleimide stock solution to the biomolecule solution. A 10- to 20-fold molar excess of PEG-maleimide over the thiol groups is generally recommended for efficient conjugation. The final concentration of the biomolecule should be at least 10 mg/mL.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the resulting bioconjugate from unreacted PEG-maleimide and other reagents using size-exclusion chromatography (SEC), dialysis, or another suitable method.

General Protocol for Amine-NHS Ester Conjugation[12][13][14]

This protocol describes the general procedure for conjugating an amine-containing biomolecule with an NHS ester-functionalized PEG linker.

-

Preparation of the Biomolecule: Dissolve the amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Preparation of the PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in an anhydrous water-miscible organic solvent such as DMSO or DMF.

-

Conjugation Reaction: Add the PEG-NHS ester solution to the biomolecule solution. A 20-fold molar excess of the PEG-NHS ester is typically used. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.

-

Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris or glycine).

-

Purification: Remove the unreacted PEG-NHS ester and other small molecules by dialysis or gel filtration.

Characterization of Branched PEG Bioconjugates

Thorough characterization of the resulting bioconjugate is essential to ensure its quality, purity, and desired properties.

-

Size-Exclusion Chromatography (SEC): Used to determine the hydrodynamic radius of the bioconjugate and to assess for aggregation.[10]

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF MS and LC-MS are employed to determine the molecular weight of the conjugate and the degree of PEGylation.[11][12]

-

Hydrophobic Interaction Chromatography (HIC): A valuable tool for determining the drug-to-antibody ratio (DAR) of ADCs.

-

UV-Vis Spectroscopy: Can be used to estimate the DAR if the drug and antibody have distinct absorbance maxima.

-

In Vitro Cytotoxicity Assays: Assays such as MTT or XTT are used to evaluate the potency of ADCs in killing target cancer cells.[13][14][15][16]

Visualizing the Impact and Workflow

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to branched PEG linkers in bioconjugation.

Conclusion

Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering distinct advantages over their linear counterparts. Their ability to enhance the pharmacokinetic properties, increase drug loading, and improve the overall stability of bioconjugates makes them a powerful tool for the development of next-generation therapeutics. This guide provides a foundational understanding of branched PEG linkers, from their synthesis and characterization to their application in creating more effective and safer biopharmaceuticals. As research in this area continues to evolve, the strategic implementation of branched PEG linkers will undoubtedly play a crucial role in the future of drug delivery and targeted therapies.

References

- 1. US20040225097A1 - Novel preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. njbio.com [njbio.com]

maleimide functional group reactivity with thiols

An In-Depth Technical Guide to Maleimide-Thiol Reactivity for Bioconjugation

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technology. Among the array of chemical reactions available, the reaction between a maleimide (B117702) functional group and a thiol (sulfhydryl) group stands out for its efficiency, selectivity, and mild reaction conditions. This guide provides a detailed exploration of the core chemistry, kinetics, stability considerations, and practical protocols associated with this vital bioconjugation technique.

The Core Reaction: Mechanism and Kinetics

The conjugation of a maleimide to a thiol is a specific type of Michael addition reaction.[1] This process is widely considered a "click chemistry" reaction because it is modular, high-yielding, and generates minimal byproducts under benign, often aqueous, conditions.[1][2]

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient carbon-carbon double bond. This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage.[1][3]

pH Dependence and Selectivity

The pH of the reaction medium is the most critical parameter governing the rate and selectivity of the maleimide-thiol reaction.[4]

-

Optimal pH Range (6.5 - 7.5): Within this range, the reaction is highly chemoselective for thiols.[2][4] The concentration of the reactive thiolate anion (RS⁻) is sufficient for a rapid reaction, while competing reactions with other nucleophilic groups, such as amines, are minimized. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2]

-

Higher pH (> 7.5): As the pH increases, the reaction of free primary amines with the maleimide becomes competitive.[2] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[5]

The reaction's dependence on the thiolate concentration means that the pKa of the specific thiol and the buffer composition can also influence the reaction kinetics.[6]

Quantitative Reaction Data

The efficiency of the maleimide-thiol reaction is a key parameter in the design of bioconjugation experiments. The rate of this reaction is influenced by the structure of both the maleimide and the thiol, as well as the reaction conditions.

| Parameter | Value Range | Conditions | Reference |

| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | Dependent on thiol structure and pH | [7] |

| Optimal pH for Selectivity | 6.5 - 7.5 | Aqueous buffer, room temperature | [2][4] |

| Relative Reactivity (Thiol vs. Amine) | ~1,000x faster | pH 7.0 | [2] |

Adduct Stability and Competing Side Reactions

While the formation of the thiosuccinimide adduct is efficient, its long-term stability can be a concern, particularly for in vivo applications like antibody-drug conjugates (ADCs). Several competing reactions can occur both before and after conjugation.[8]

-

Maleimide Hydrolysis: Prior to conjugation, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 8.0.[2][5] This inactivates the maleimide for its intended reaction with a thiol.

-

Retro-Michael Reaction (Deconjugation): The thiosuccinimide linkage is not perfectly stable and can undergo a retro-Michael reaction, reverting to the original thiol and maleimide.[9][10] This is a significant issue in biological systems, where the presence of other thiols, such as glutathione, can lead to the transfer of the maleimide-linked payload to other molecules, causing off-target effects.[2][9] This process is also referred to as "payload migration".[2]

-

Thiosuccinimide Hydrolysis (Stabilization): After the thioether bond has formed, the succinimide (B58015) ring of the adduct can also be hydrolyzed. This ring-opening reaction is generally beneficial, as the resulting stable thioether is resistant to the retro-Michael reaction.[2][9][11] The rate of this stabilizing hydrolysis is highly dependent on the N-substituent of the original maleimide. Electron-withdrawing groups on the nitrogen atom can significantly accelerate this process.[11][12]

-

Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.[1][8] This rearrangement is more pronounced at basic pH.[8]

The stability of the thiosuccinimide adduct is a critical consideration in drug development. Strategies such as using "self-hydrolyzing" maleimides with electron-withdrawing groups are being developed to promote rapid ring-opening post-conjugation, thereby creating more stable bioconjugates.[12][13]

| Adduct Type | Hydrolysis Half-Life (t₁/₂) | Conditions | Implication | Reference |

| N-alkyl thiosuccinimide | 27 hours | pH 7.4, 37 °C | Slow stabilization | [12] |

| N-aryl thiosuccinimide | 1.5 hours | pH 7.4, 37 °C | Faster stabilization | [12] |

| N-fluorophenyl thiosuccinimide | 0.7 hours | pH 7.4, 37 °C | Rapid stabilization | [12] |

Experimental Protocols

Successful maleimide-thiol conjugation relies on carefully controlled experimental conditions. The following protocols provide a general framework for protein labeling and subsequent characterization.

Protocol for Protein Labeling with a Maleimide Reagent

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a thiol-containing protein, such as an antibody.[4][14][15]

Materials:

-

Thiol-containing protein (e.g., IgG antibody)

-

Maleimide-functionalized reagent

-

Reaction Buffer: Degassed pH 7.0-7.5 buffer (e.g., 1x PBS, 10-100 mM HEPES or Tris, free of thiols).[14][16]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.[14]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[14]

-

Purification system: Size exclusion chromatography column (e.g., Sephadex) or ultrafiltration spin vials.[15]

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL (typically 50-100 µM for an IgG).[14][15]

-

(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100x molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[14][17] TCEP does not need to be removed before adding the maleimide reagent.[17]

-

Prepare Maleimide Stock Solution: Immediately before use, allow the vial of the maleimide reagent to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[14] Do not store maleimides in aqueous solution due to their susceptibility to hydrolysis.[2]

-

Perform Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[4][14] This excess helps drive the reaction to completion.

-

Incubate: Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 2 hours at room temperature or overnight at 4°C.[14] Slower incubation at 4°C is recommended for sensitive proteins.[4]

-

Purify the Conjugate: Separate the labeled protein from unreacted maleimide reagent.

-

Size Exclusion Chromatography: Load the reaction mixture onto a prepared column (e.g., Sephadex) and elute with PBS. The first fraction to elute will be the higher molecular weight antibody conjugate.[15]

-

Ultrafiltration: Use a spin vial with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10K MWCO for IgG) to wash away the smaller, unreacted reagent.[15]

-

Protocol for Characterization of the Conjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry This method is suitable when the maleimide reagent has a distinct chromophore (e.g., a fluorescent dye).[14]

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (A_max) of the attached label.

-

Calculate the protein concentration using the Beer-Lambert law, correcting the A_280 reading for the contribution of the label:

-

A_280_corrected = A_280 - (A_max * CF)

-

Where CF is the correction factor (A_280 / A_max) of the free label.

-

-

Calculate the molar concentration of the protein and the label.

-

The DOL is the molar ratio of the label to the protein.

B. Monitoring by Reverse-Phase HPLC (RP-HPLC) RP-HPLC is a powerful tool to monitor the reaction's progress and assess the purity of the final product.[4]

-

System: An HPLC system with a C18 column and a UV detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Procedure:

-

Inject a small aliquot of the reaction mixture at different time points (e.g., t=0, t=30 min, t=2h).

-

Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution at 280 nm (for protein) and the appropriate wavelength for the label.

-

The unconjugated protein, the final conjugate, and the unreacted maleimide will have different retention times, allowing for qualitative and quantitative assessment of the reaction.[4]

-

Conclusion

The maleimide-thiol reaction is a robust and highly specific method for bioconjugation, forming the chemical foundation for numerous labeled proteins, research tools, and advanced therapeutics like ADCs.[3][18] However, a thorough understanding of the reaction's pH sensitivity and the potential for side reactions—particularly the retro-Michael reaction—is critical for the successful design and application of the resulting conjugates.[3] As the field of drug development advances, so too does the chemistry, with next-generation maleimides and alternative ligation strategies emerging to overcome the stability challenges, ensuring that the resulting bioconjugates are both effective and safe.

References

- 1. bachem.com [bachem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 15. biotium.com [biotium.com]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Maleimide-Thiol Michael Addition Reaction

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a foundational technique in modern biotechnology and pharmaceutical development. Among the array of chemical strategies available, the Michael addition reaction between a maleimide (B117702) and a thiol group is preeminent due to its high selectivity, rapid kinetics, and mild reaction conditions.[1][2] This guide provides a comprehensive technical overview of the maleimide-thiol reaction, detailing its core mechanism, kinetics, potential side reactions, and actionable experimental protocols crucial for its successful application in research and drug development.

Core Reaction Mechanism: The Michael Addition

The maleimide-thiol reaction proceeds via a Michael addition, a class of conjugate additions.[3] The key to this reaction is the electrophilic nature of the α,β-unsaturated carbonyl system within the maleimide ring and the nucleophilic character of a thiol, typically from a cysteine residue in a protein or peptide.[4]

The reaction is most efficient when the thiol group is in its deprotonated, thiolate anion form (S⁻), as this is a significantly stronger nucleophile than the protonated thiol (SH).[5] The thiolate attacks one of the vinyl carbons of the maleimide, leading to the formation of a stable, covalent thiosuccinimidyl thioether bond.[3] This high degree of chemoselectivity for thiols within a specific pH range is a primary reason for its widespread use.[1][6]

Reaction Kinetics and Key Parameters

The efficiency and specificity of the maleimide-thiol conjugation are governed by several critical experimental parameters. Precise control of these factors is essential to maximize product yield and minimize undesirable side reactions.

pH Dependence

The reaction pH is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][6]

-

Below pH 6.5: The concentration of the highly reactive thiolate anion decreases, leading to a significantly slower reaction rate.[7]

-

Above pH 7.5: The reaction becomes less specific. The competing reaction with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) becomes more significant.[6] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, rendering it inactive.[2]

At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, highlighting the excellent chemoselectivity within the optimal range.[3][6] The pH dependence is dictated by the pKa of the thiol group; the reaction rate accelerates as the pH approaches and surpasses the thiol's pKa, increasing the concentration of the nucleophilic thiolate.[5][8]

Stoichiometry and Concentration

The molar ratio of maleimide to thiol significantly influences conjugation efficiency. A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is often used to drive the reaction toward completion, especially when labeling proteins.[9] However, the optimal ratio can depend on the specific reactants. For instance, conjugating a small peptide may require a lower excess (e.g., 2:1), whereas a larger protein or nanoparticle may require a higher ratio (e.g., 5:1 or more) to overcome steric hindrance.[7][10]

Temperature and Time

The reaction is typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[9] Lower temperatures are recommended for sensitive proteins to minimize potential degradation. Reaction kinetics can be very rapid for small molecules, with significant product formation occurring within minutes.[2]

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 6.5 - 7.5 | Balances thiol deprotonation for reactivity with minimizing amine side reactions and maleimide hydrolysis.[1][6] |

| Temperature | 4°C to 25°C | 20-25°C for faster kinetics (0.5-2 hrs); 4°C for sensitive proteins (overnight).[9] |

| Maleimide:Thiol Ratio | 2:1 to 20:1 | A 10-20 fold excess is common for proteins; lower ratios may suffice for small molecules.[10] |

| Buffer Choice | Phosphate, HEPES, Tris | Must be free of extraneous thiols (e.g., DTT). Degassing buffers is recommended to prevent thiol oxidation.[7] |

Table 1. Summary of Key Reaction Parameters.

Side Reactions and Conjugate Stability

While highly efficient, the maleimide-thiol reaction is not without potential complications. Understanding and mitigating these side reactions is critical, particularly in the development of therapeutics like antibody-drug conjugates (ADCs), where conjugate stability is paramount.[11]

Hydrolysis

Two hydrolysis reactions can compromise the conjugation process:

-

Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid derivative.[2] This inactivates the maleimide, preventing it from reacting with thiols. Therefore, aqueous solutions of maleimide reagents should always be prepared fresh.[12]

-

Thiosuccinimide Ring Hydrolysis: The thiosuccinimide product of the initial conjugation can also undergo hydrolysis. This ring-opening is often desirable post-conjugation as it forms a stable succinamic acid thioether that is no longer susceptible to the reverse Michael reaction.[6][11] This hydrolysis is slow at neutral pH but can be accelerated by increasing the pH to 8.5-9.0 after the initial conjugation is complete.[12][13]

Retro-Michael Reaction (Reversibility)

The thioether bond formed in the initial Michael addition is potentially reversible.[14][15] In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, the thiosuccinimide adduct can revert to the maleimide and thiol. This can lead to "payload migration," where a conjugated drug is transferred to other thiols like serum albumin, causing off-target effects.[6] Inducing the hydrolysis of the thiosuccinimide ring post-conjugation is a key strategy to create a stable, irreversible linkage.[11][16]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement. The N-terminal amine attacks a carbonyl group of the succinimide, leading to the formation of a stable, six-membered thiazine ring.[4][17] This side reaction is more prominent at or above physiological pH.[17]

Experimental Protocols

The following are generalized protocols for key experiments. These should be optimized for specific applications.

Protocol for Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Thiol-containing protein (1-10 mg/mL).

-

Maleimide reagent (e.g., dye, linker).

-

Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Purification: Desalting column (e.g., Sephadex G-25) or ultrafiltration device.[18]

-

Solvent: Anhydrous DMSO or DMF for dissolving the maleimide reagent.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP.[12] Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[19]

-

Maleimide Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.

-

Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar excess (e.g., 10-20 fold).[9] Incubate at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent dye.

-

Quenching: Add a small excess of a free thiol like L-cysteine to quench any unreacted maleimide.

-

Purification: Remove unreacted maleimide and quenching reagent by passing the reaction mixture through a desalting column or by using an appropriate ultrafiltration device.[18]

-

Characterization: Confirm conjugation and determine the degree of labeling using methods like UV-Vis spectroscopy, HPLC, and/or mass spectrometry.[9]

Protocol for Monitoring Reaction by HPLC

Reverse-phase HPLC (RP-HPLC) is an excellent method to monitor reaction progress and assess the purity of the final conjugate.

Materials:

-

RP-HPLC system with a C18 column and UV detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: At various time points, take a small aliquot of the reaction mixture and dilute it in Mobile Phase A.

-

Injection & Elution: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[9]

-

Detection: Monitor the elution profile at 280 nm (for protein) and at the specific absorbance maximum of the conjugated label, if applicable.

-

Analysis: The unconjugated protein, free maleimide reagent, and the final conjugate will typically have distinct retention times, allowing for quantification of each species over time.[9]

Conclusion

The maleimide-thiol Michael addition is a powerful and versatile tool for bioconjugation, valued for its speed, selectivity, and mild conditions. However, for professionals in research and drug development, a nuanced understanding of the reaction's dependencies—particularly on pH—and its potential side reactions is crucial for success. By carefully controlling reaction parameters and considering the long-term stability of the resulting thiosuccinimide adduct, researchers can effectively harness this chemistry to create well-defined, stable, and functional bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. | Semantic Scholar [semanticscholar.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. benchchem.com [benchchem.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotium.com [biotium.com]

- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component covalently connecting these two moieties, profoundly dictates the overall stability, pharmacokinetics (PK), efficacy, and safety of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in modern ADC design. Their inherent hydrophilicity, biocompatibility, and tunable nature offer a powerful tool to overcome the challenges associated with hydrophobic payloads and to optimize the therapeutic index. This technical guide provides an in-depth exploration of the role of PEG linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental processes.

Introduction: The Central Role of the Linker in ADC Performance

An ADC's efficacy is predicated on a delicate balance: it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release its cytotoxic cargo upon internalization into the target cancer cell. The linker is the lynchpin in achieving this balance. Early ADCs often employed hydrophobic linkers, which frequently led to issues such as aggregation, rapid clearance from circulation, and limited drug-to-antibody ratios (DAR) before compromising the ADC's physicochemical properties[1].

The advent of hydrophilic linkers, particularly those based on PEG, has addressed many of these limitations. PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units[2]. Incorporating PEG chains into the linker architecture imparts several key advantages that enhance the overall performance of an ADC[3][4][5].

Key Advantages of PEG Linkers:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic. PEG linkers counteract this hydrophobicity, improving the ADC's solubility and reducing its propensity to aggregate, especially at higher DARs[3][6].

-

Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the ADC, increasing its hydrodynamic volume[5]. This "shielding" effect reduces renal clearance and recognition by the reticuloendothelial system, leading to a prolonged circulation half-life and increased tumor accumulation[1][3][6].

-

Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody[1][7]. This can lead to the delivery of a more potent cytotoxic punch to the target cell.

-

Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC[3].

Quantitative Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody and payload combination. These structural attributes directly influence in vitro potency, pharmacokinetics, and in vivo efficacy.

Data Presentation: Comparative Analysis of PEG Linker Length

The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC₅₀)

| ADC Construct (Antibody-Payload) | Linker | Cell Line | IC₅₀ (nM) | General Trend |

| Affibody-MMAE | No PEG | HER2+ | ~0.1 | Longer PEG chains can sometimes slightly increase the IC₅₀ (reduce potency) in vitro, potentially due to steric hindrance affecting payload release or action. However, this effect is highly context-dependent[2]. |

| Affibody-MMAE | 4 kDa PEG | HER2+ | ~0.45 | |

| Affibody-MMAE | 10 kDa PEG | HER2+ | ~2.2 | |

| Anti-CD30-MMAE | PEG2 | CD30+ | ~1.0 | In other systems, PEG length shows minimal impact on in vitro potency, suggesting that the benefits in PK and in vivo efficacy are the primary drivers for its inclusion. |

| Anti-CD30-MMAE | PEG4 | CD30+ | ~1.1 | |

| Anti-CD30-MMAE | PEG8 | CD30+ | ~1.2 |

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rodents

| ADC Construct | Linker | Half-life (t₁/₂) (hours) | Clearance (mL/hr/kg) | Area Under Curve (AUC) (µg·h/mL) | General Trend |

| IgG-MMAE | PEG2 | 25 | 0.45 | 1500 | Increasing PEG length generally improves pharmacokinetic properties. A longer half-life, reduced clearance, and increased overall exposure (AUC) are consistently observed. An optimal length (around PEG8-PEG12) is often found, beyond which further increases provide diminishing returns[8]. |

| IgG-MMAE | PEG4 | 40 | 0.30 | 2200 | |

| IgG-MMAE | PEG8 | 65 | 0.18 | 3600 | |

| IgG-MMAE | PEG12 | 68 | 0.17 | 3750 | |

| IgG-MMAE | PEG24 | 70 | 0.16 | 3800 |

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

| ADC Construct | Linker | Animal Model | Tumor Growth Inhibition (%) | General Trend |

| Anti-HER2-MMAE | PEG4 | HER2+ Xenograft | 60% | The improved pharmacokinetic profile conferred by longer PEG linkers often translates directly to superior in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue, leading to more significant tumor growth inhibition[1][2]. |

| Anti-HER2-MMAE | PEG8 | HER2+ Xenograft | 85% | |

| Anti-HER2-MMAE | PEG12 | HER2+ Xenograft | 95% | |

| Anti-HER2-MMAE | PEG24 | HER2+ Xenograft | 95% |

Table 4: Impact of Linker Hydrophilicity and Architecture on ADC Aggregation

| ADC Construct | Linker Architecture | Aggregation Tendency | General Trend |

| Trastuzumab-DM1 | Conventional Hydrophobic Linker | High | Hydrophilic PEG linkers significantly reduce the tendency for ADC aggregation compared to more hydrophobic linkers. Furthermore, linker architecture plays a role; branched or pendant PEG configurations can offer superior shielding of the hydrophobic payload, leading to even lower aggregation compared to linear PEGs of equivalent molecular weight[8][9][10][11]. |

| Trastuzumab-DM1 | Linear PEG24 | Moderate | |

| Trastuzumab-DM1 | Pendant 2 x PEG12 | Low |

Visualizing Key Processes with Graphviz

Diagrams are essential for conceptualizing the complex relationships in ADC development and function.

Caption: General mechanism of action for a PEGylated ADC with an MMAE payload.

Caption: A typical experimental workflow for ADC development and evaluation.

Caption: Logical relationship between PEG linker properties and ADC characteristics.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in ADC research. The following sections provide detailed methodologies for key experiments involved in the development and characterization of PEGylated ADCs.

Protocol: Synthesis of a PEGylated ADC via Lysine (B10760008) Conjugation

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody[3][12][13].

Materials:

-

Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL.

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Drug-Linker Construct: e.g., NHS-PEG8-Val-Cit-PABC-MMAE.

-

Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Solution: e.g., 100 mM Tris buffer, pH 8.0.

-

Purification: Desalting columns (e.g., Sephadex G-25) or a Hydrophobic Interaction Chromatography (HIC) system.

-

Storage Buffer: Formulation-specific buffer, e.g., 20 mM Histidine, 5% Trehalose, pH 5.2.

Procedure:

-

Antibody Preparation:

-

Buffer exchange the stock mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

-

Conjugation Reaction:

-

Dissolve the NHS-activated Drug-Linker construct in DMSO to a stock concentration of 10 mM.

-

Add the Drug-Linker stock solution to the antibody solution at a specified molar excess (e.g., 10-fold molar excess of linker over mAb).

-

Ensure the final concentration of the organic solvent (DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing (e.g., on a rotator).

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with the desired storage buffer.

-

For a more refined purification and to separate different DAR species, utilize HIC-HPLC (see Protocol 4.2).

-

-

Characterization:

-

Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) and distribution of species using HIC-HPLC.

-

Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).

-

Protocol: Purification and DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for separating ADC species with different drug loads, as each conjugated payload increases the molecule's overall hydrophobicity[14][15][16][17].

Materials & Equipment:

-

HPLC System: Agilent 1260/1290 Infinity II Bio LC System or equivalent.

-

HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.

-

Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropyl Alcohol (v/v), pH 6.0.

-

Purified ADC sample.

Procedure:

-

System Setup:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min. Maintain column temperature at 30°C.

-

Set the UV detector to monitor absorbance at 280 nm.

-

-

Sample Injection:

-

Inject 10-20 µL of the ADC sample (at ~1 mg/mL) onto the equilibrated column.

-

-

Chromatographic Separation:

-

Run a linear gradient to separate the ADC species. A typical gradient might be:

-

0-2 min: 100% Mobile Phase A

-

2-22 min: Gradient from 0% to 100% Mobile Phase B

-

22-25 min: 100% Mobile Phase B (column wash)

-

25-30 min: Re-equilibrate with 100% Mobile Phase A

-

-

-

Data Analysis:

-

Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The first major peak is typically the unconjugated antibody (DAR=0), followed by DAR=2, DAR=4, etc. (for cysteine-linked ADCs) or a distribution of species for lysine-linked ADCs.

-

Integrate the area of each peak corresponding to a specific DAR.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_DARn * n) / Σ (Peak Area_DARn) where 'n' is the drug load for that peak.

-

Protocol: Pharmacokinetic (PK) Analysis by ELISA

This protocol outlines a sandwich ELISA for quantifying the total antibody concentration of an ADC in plasma samples[4][18][19][20][21].

Materials:

-

Capture Antibody: Anti-human IgG (Fc specific) antibody.

-

Detection Antibody: HRP-conjugated anti-human IgG (Fab specific) antibody.

-

Coating Buffer: PBS, pH 7.4.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.

-

Assay Diluent: 1% BSA in PBST.

-

ADC Standard: Purified ADC of known concentration.

-

Plasma Samples: Collected from the in vivo study.

-

Substrate: TMB or other suitable HRP substrate.

-

Stop Solution: e.g., 2 N H₂SO₄.

-

96-well microtiter plates.

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to 1-2 µg/mL in Coating Buffer.

-

Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare a standard curve by serially diluting the ADC Standard in rodent plasma mixed with Assay Diluent.

-

Dilute the unknown plasma samples in Assay Diluent.

-

Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at RT.

-

-

Detection Antibody Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Dilute the HRP-conjugated detection antibody in Assay Diluent.

-

Add 100 µL to each well and incubate for 1 hour at RT.

-

-

Signal Development:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting absorbance vs. concentration for the standards.

-

Calculate the concentration of the ADC in the unknown samples by interpolating their absorbance values from the standard curve.

-

Use the concentration-time data to calculate PK parameters (t₁/₂, AUC, Clearance) using appropriate software.

-

Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical subcutaneous xenograft model used to evaluate the anti-tumor efficacy of an ADC[2][22][23][24][25].

Materials & Subjects:

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or Nude mice).

-

Tumor Cells: Human tumor cell line that overexpresses the target antigen (e.g., BT-474 for HER2).

-

Cell Culture Medium and supplements.

-

Matrigel (optional, to aid tumor establishment).

-

ADC, vehicle control, and other control articles.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

Harvest tumor cells during their logarithmic growth phase.

-

Resuspend the cells in sterile PBS, optionally mixing 1:1 with Matrigel.

-

Subcutaneously inject 5-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group). Groups often include: Vehicle Control, Isotype Control ADC, and ADC Treatment Group(s) at various doses.

-

-

Treatment Administration:

-

Administer the ADC and controls via the desired route (typically intravenously) at the specified dose and schedule (e.g., once weekly for 3 weeks).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

The study is concluded when tumors in the control group reach a predefined maximum size or at a set time point.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

-

Conclusion and Future Outlook

PEG linkers have proven to be an indispensable tool in the development of modern antibody-drug conjugates. By enhancing hydrophilicity, they enable higher drug loading, reduce aggregation, and dramatically improve pharmacokinetic profiles, which collectively contribute to a wider therapeutic window[23]. The quantitative data clearly demonstrate that the length and architecture of the PEG linker must be carefully optimized to balance stability, PK performance, and efficacy. The detailed protocols provided herein offer a framework for the systematic evaluation and development of next-generation ADCs.

Future innovations will likely focus on developing novel PEG architectures, such as biodegradable or branched PEGs, to further fine-tune drug release and ADC properties[5]. The continued refinement of linker technology, with PEG at its core, will be crucial in unlocking the full potential of ADCs as a transformative class of cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. purepeg.com [purepeg.com]

- 7. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. genscript.com [genscript.com]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. probiocdmo.com [probiocdmo.com]

- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to PEGylation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification has been instrumental in enhancing the therapeutic properties of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth guide provides a comprehensive overview of the core principles of PEGylation, from its fundamental impact on protein characteristics to the chemical strategies employed for conjugation. It details common experimental protocols for PEGylation and the subsequent purification and characterization of the conjugates. Furthermore, this guide presents quantitative data on the effects of PEGylation on drug half-life, in vitro activity, and immunogenicity, and visually breaks down key experimental workflows and the signaling pathways of prominent PEGylated therapeutics.

Introduction to PEGylation

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, has become a pivotal technology in drug delivery and development.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2] The attachment of PEG chains to a therapeutic protein can confer several significant pharmacological advantages, including:

-

Extended Circulating Half-Life: PEGylation dramatically increases the hydrodynamic size of the protein, which reduces its renal clearance.[3] This leads to a longer circulation time in the body, allowing for less frequent dosing.[1]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking its surface epitopes from the immune system. This can decrease the likelihood of an immune response and the formation of neutralizing antibodies.[4]

-

Enhanced Stability: The PEG coating can protect the protein from proteolytic degradation, increasing its stability in vivo.[4] It can also improve the protein's physical stability against aggregation and denaturation.[1][5]

-

Improved Solubility: PEGylation can enhance the solubility of hydrophobic proteins, facilitating their formulation and administration.[6]

The first PEGylated therapeutic, pegademase (Adagen®), was approved in 1990 for the treatment of severe combined immunodeficiency disease (SCID).[7] Since then, a growing number of PEGylated proteins have entered the market, demonstrating the broad applicability and success of this technology.[8]

Chemistry of PEGylation

The process of PEGylation involves the activation of a PEG molecule with a reactive functional group that can then form a stable, covalent bond with a specific functional group on the protein. The choice of PEG reagent and reaction conditions is critical for controlling the degree and site of PEGylation.

Generations of PEGylation

PEGylation strategies have evolved from non-specific to site-specific approaches:

-

First-Generation PEGylation: This approach involves the random conjugation of linear PEG molecules to multiple sites on the protein surface, most commonly targeting the primary amines of lysine (B10760008) residues.[1] This often results in a heterogeneous mixture of PEGylated isomers with varying numbers of attached PEG chains, which can be challenging to characterize and may lead to a loss of biological activity.[9]

-

Second-Generation PEGylation: To overcome the limitations of the first generation, second-generation strategies focus on creating more well-defined and site-specific conjugates. This includes the use of branched PEGs, which offer increased shielding with fewer attachment points, and reagents that target specific amino acids or the N-terminus of the protein.[10]

-

Third-Generation PEGylation: This emerging generation focuses on reversible PEGylation, where the PEG chain can be cleaved from the protein under specific physiological conditions, releasing the native protein. This can be advantageous for drugs where the full activity of the unmodified protein is required at the target site.[9]

Common PEGylation Chemistries

The most common targets for PEGylation on a protein are the ε-amino groups of lysine residues and the α-amino group at the N-terminus, as well as the sulfhydryl groups of cysteine residues.

-

Amine-reactive PEGylation (Lysine and N-terminus): This is the most widely used method due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on activated PEGs. They react with primary amines under mild pH conditions (typically pH 7-9) to form stable amide bonds.[11]

-

Thiol-reactive PEGylation (Cysteine): This approach offers a higher degree of site-specificity, as free cysteine residues are relatively rare in proteins. Maleimide-activated PEGs are commonly used to target sulfhydryl groups, forming a stable thioether bond.[12] This method is often employed in proteins that have been genetically engineered to contain a single, accessible cysteine residue at a specific location.

Quantitative Impact of PEGylation

The effects of PEGylation on a protein's pharmacokinetic and pharmacodynamic properties can be profound. The following tables summarize quantitative data for several approved PEGylated therapeutics, comparing them to their non-PEGylated counterparts.

Impact on Pharmacokinetics (Half-Life)

PEGylation significantly extends the circulating half-life of therapeutic proteins, a key factor in reducing dosing frequency and improving patient compliance.

| Drug Name (Active Protein) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Filgrastim (G-CSF) | 3.5 hours | 33.2 - 49 hours (Pegfilgrastim) | ~9.5 - 14 | [13] |

| Interferon alfa-2a | ~9 hours | ~77 - 164 hours (Peginterferon alfa-2a) | ~8.5 - 18 | [14][15] |

| Interferon alfa-2b | ~2.3 hours (absorption half-life) | ~4.6 hours (absorption half-life of Peginterferon alfa-2b) | ~2 | [14] |

| Asparaginase (B612624) | ~20 hours | ~5.3 - 5.8 days (Pegaspargase) | ~6.4 - 7 | [3][16] |

| Adenosine Deaminase | Not applicable (enzyme deficiency) | 1.2- and 2.1-fold increase in total lymphocyte counts at end of study compared to baseline (Elapegademase) | N/A | [17] |

| Certolizumab pegol (Fab' fragment) | Not applicable (fragment) | ~14 days | N/A | [7] |

Impact on In Vitro Bioactivity

While extending half-life, PEGylation can sometimes lead to a decrease in in vitro bioactivity due to steric hindrance, where the PEG chain blocks the protein's active or binding site. However, this reduction is often compensated for by the increased circulation time in vivo.[18]

| Drug Name (Active Protein) | Effect of PEGylation on In Vitro Activity | Quantitative Data | Reference(s) |

| Interferon alfa-2a | Reduced antiviral activity | Peginterferon alfa-2a (40 kDa branched PEG) retains only 7% of the in vitro antiviral activity of native interferon. | [19] |

| Interferon alfa-2b | Reduced antiviral activity | Peginterferon alfa-2b (12 kDa linear PEG) retains about 35% of the in vitro activity of the native protein. | [19] |

| Asparaginase | Maintained enzymatic activity | PEGylation does not change the enzymatic properties of L-asparaginase. | [18] |

| Adenosine Deaminase | Similar in vitro activity | Elapegademase (recombinant PEGylated ADA) has similar in vitro enzymatic activity to pegademase (bovine-derived PEGylated ADA). | [10] |

| Trypsin (Model Protein) | Decreased enzymatic activity | PEG-trypsin conjugates with higher molecular weight PEGs (5000 g/mol ) showed decreased Vmax compared to native trypsin. | [20] |

Impact on Immunogenicity

A primary goal of PEGylation is to reduce the immunogenicity of therapeutic proteins. This is generally achieved by masking immunogenic epitopes on the protein surface.

| Drug Name (Active Protein) | Non-PEGylated Immunogenicity | PEGylated Immunogenicity | Reference(s) |

| Filgrastim (G-CSF) | Low immunogenicity | Pegfilgrastim also has low immunogenicity, with no reported clinical impact from anti-drug antibodies. | [11] |

| Interferon-α | Can induce neutralizing antibodies. | Pegylated interferons have reduced immunogenicity compared to standard interferon. | [21] |

| Asparaginase | High incidence of hypersensitivity (up to 73%). | Pegaspargase has a decreased incidence of hypersensitivity reactions. Clinical allergic reactions occurred in 3% of first-line and 10% of relapsed ALL patients without prior reactions. | [3][15] |

| Adenosine Deaminase | Not applicable | Three of six patients had transient, non-neutralizing antibodies to pegademase, elapegademase, and/or PEG with no effect on efficacy. | [17] |

Experimental Workflows and Signaling Pathways

Visualizing the processes involved in PEGylation and the subsequent biological effects is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow for protein PEGylation and the signaling pathways of two prominent PEGylated drugs.

General Experimental Workflow for Protein PEGylation

This workflow outlines the key steps from initial protein production to the final characterization of the PEGylated conjugate.

Caption: General workflow for protein PEGylation.

Signaling Pathway of PEG-Interferon (JAK-STAT Pathway)

Peginterferon alfa-2a and -2b exert their antiviral and antiproliferative effects through the JAK-STAT signaling pathway.

Caption: PEG-Interferon JAK-STAT signaling pathway.

Signaling Pathway of Pegfilgrastim (G-CSF Receptor Signaling)

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the proliferation and differentiation of neutrophils via multiple signaling cascades.

Caption: Pegfilgrastim (G-CSF) signaling pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common PEGylation and characterization experiments.

Protocol for Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (must be free of primary amines like Tris)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange chromatography.[11]

-

PEG Reagent Preparation: Immediately before use, warm the PEG-NHS ester vial to room temperature. Dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[9][11]

-

PEGylation Reaction:

-

Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 5 to 20-fold molar excess is a common starting point).[9][22]

-

Slowly add the PEG solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.[9]

-

-

Reaction Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.[23]

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[24]

Protocol for Thiol-Reactive PEGylation using a Maleimide

This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0). EDTA is included to prevent disulfide bond formation.

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching solution: L-cysteine or β-mercaptoethanol

-

Degassing equipment and inert gas (e.g., nitrogen or argon)

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into the reaction buffer.

-